molecular formula C21H23N3O2 B11125621 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide

Cat. No.: B11125621
M. Wt: 349.4 g/mol
InChI Key: FRXMHFXHJZBJTE-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide is a complex organic compound that features a benzofuran and benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide typically involves multiple steps. The reaction conditions often involve the use of catalysts such as phosphoric acid, which facilitates the intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any oxidized forms of the compound back to its original state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are critical for certain biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them and thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: These compounds share the benzofuran moiety and may have similar chemical properties.

    Benzimidazole derivatives: These compounds share the benzimidazole core and are often studied for their biological activity.

Uniqueness

What sets 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide apart is its unique combination of both benzofuran and benzimidazole moieties. This dual structure may confer unique properties, such as enhanced biological activity or improved stability, making it a valuable compound for further research .

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]acetamide

InChI

InChI=1S/C21H23N3O2/c1-14(2)24-18-6-4-3-5-17(18)23-20(24)13-22-21(25)12-15-7-8-16-9-10-26-19(16)11-15/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,22,25)

InChI Key

FRXMHFXHJZBJTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CC3=CC4=C(CCO4)C=C3

Origin of Product

United States

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